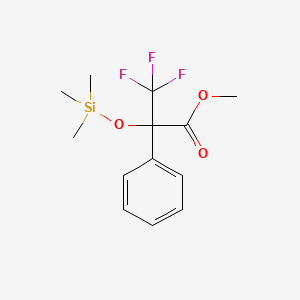
alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester is a complex organic compound characterized by the presence of trifluoromethyl, trimethylsiloxy, and phenylacetic acid methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylacetic acid with trifluoromethyl and trimethylsiloxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trimethylsiloxy groups can influence the compound’s reactivity and binding affinity, affecting its behavior in chemical and biological systems. These interactions can lead to changes in molecular structure and function, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- Trimethylsilyl trifluoromethanesulfonate
- Trimethyl (trifluoromethyl)silane
- Trifluoromethanesulfonic anhydride
Uniqueness
Alpha-(Trifluoromethyl)-alpha-(trimethylsiloxy)-phenylacetic acid methyl ester is unique due to the combination of trifluoromethyl, trimethylsiloxy, and phenylacetic acid methyl ester groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
特性
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenyl-2-trimethylsilyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3Si/c1-18-11(17)12(13(14,15)16,19-20(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFRIUMQBOYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














